6-Mercaptopurine sodium salt
CAS No.: 1194-62-3
Cat. No.: VC17046988
Molecular Formula: C5H4N4NaS+
Molecular Weight: 175.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1194-62-3 |
|---|---|
| Molecular Formula | C5H4N4NaS+ |
| Molecular Weight | 175.17 g/mol |
| IUPAC Name | sodium;3,7-dihydropurine-6-thione |
| Standard InChI | InChI=1S/C5H4N4S.Na/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);/q;+1 |
| Standard InChI Key | CVTDRIGVRPDWTR-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC2=C(N1)C(=S)N=CN2.[Na+] |
Introduction
Chemical Properties and Structural Characteristics
Molecular Composition and Physical Properties
6-Mercaptopurine sodium salt is the monosodium derivative of 6-mercaptopurine, with a molecular formula of C₅H₄N₄NaS⁺ and a molecular weight of 175.17 g/mol . The addition of a sodium ion to the thiol group of 6-MP significantly improves its aqueous solubility, a property critical for pharmaceutical formulations. While the parent compound 6-MP has a water solubility of 124 mg/L at 25°C , the sodium salt form is designed to enhance dissolution rates, facilitating intravenous or oral administration.
Table 1: Physicochemical Properties of 6-Mercaptopurine Sodium Salt
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄N₄NaS⁺ | |
| Molecular Weight | 175.17 g/mol | |
| CAS Number | 6112-76-1 | |
| Solubility | Highly soluble in water | |
| Storage Conditions | Inert atmosphere, 2–8°C |
The crystalline structure of the sodium salt stabilizes the thiol group, reducing oxidative degradation compared to the free thiol form . This modification also alters the pKa of the molecule, influencing its pharmacokinetic behavior.
Synthesis and Manufacturing
Industrial Production Methods
The synthesis of 6-mercaptopurine sodium salt typically begins with the production of 6-MP, which involves cyclocondensation reactions. A patented method described in ChemicalBook involves the following steps :
-
Formation of 4,5-diamino-6-mercaptopyrimidine: 4-amino-6-chloro-5-nitropyrimidine is treated with potassium hydrosulfide under reflux, followed by acidification to yield the intermediate.
-
Ring Closure: The intermediate is heated with formic acid to form 7-amino-thiazolo[5,4-d]pyrimidine.
-
Sodium Salt Formation: The final product is reacted with sodium hydroxide, resulting in the monosodium salt through deprotonation of the thiol group.
This process ensures high purity and scalability, critical for pharmaceutical applications.
Pharmacological Mechanisms
Inhibition of Purine Metabolism
6-Mercaptopurine sodium salt acts as a purine analog, competitively inhibiting enzymes involved in de novo purine synthesis, such as phosphoribosyl pyrophosphate amidotransferase . It is metabolized intracellularly to thioinosinic acid (TIMP), which incorporates into DNA and RNA, causing chain termination and cytotoxicity .
Cellular Transport and Variability
A pivotal study by PMC highlighted the role of membrane transporters in modulating intracellular 6-MP accumulation . Using EBV-transformed lymphocytes from inflammatory bowel disease (IBD) patients, researchers demonstrated that variability in drug uptake correlates with the expression of influx transporters (e.g., SLC28A2, SLC29A1). Patients with higher transporter expression exhibited greater drug accumulation and apoptosis induction, measured via caspase-3 activation .
Key Finding: Differential transporter expression accounts for up to 40% of variability in clinical response, underscoring the need for personalized dosing strategies .
Clinical Applications
Oncology
6-Mercaptopurine sodium salt remains a cornerstone in the maintenance therapy of acute lymphoblastic leukemia (ALL). Its integration into multidrug regimens has improved remission rates, particularly in pediatric populations .
Immunomodulation in IBD
In a multicenter study, 73.3% of IBD patients intolerant to azathioprine successfully transitioned to 6-mercaptopurine sodium salt, achieving steroid-free remission . The sodium salt’s improved tolerability profile—reducing episodes of nausea and vomiting—makes it preferable for long-term management .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Acute oral toxicity | Use protective gloves/clothing | |
| Mutagenicity | Avoid exposure during pregnancy | |
| Environmental toxicity | Prevent aquatic contamination |
Recent Research Advancements
Transporter-Targeted Therapies
Emerging research focuses on modulating transporter expression to enhance drug efficacy. For instance, pharmacological induction of SLC29A1 in lymphocytes increased 6-MP accumulation by 2.5-fold in vitro, suggesting a strategy to overcome resistance .
Nanoformulations
Encapsulation of 6-mercaptopurine sodium salt in lipid nanoparticles has shown promise in reducing systemic toxicity while improving tumor targeting, with preclinical models demonstrating a 60% reduction in hepatotoxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume